molecular formula C24H28N4O5S2 B2826665 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 921093-71-2

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2826665
CAS RN: 921093-71-2
M. Wt: 516.63
InChI Key: RLOSMQOAJUMMBY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylamino group, a thiadiazol group, and an ethoxybenzamide group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylamino and thiadiazol groups would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzylamino, thiadiazol, and ethoxybenzamide groups. These groups could potentially affect the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would likely depend on the specific biological target of the compound. The benzylamino and thiadiazol groups could potentially interact with various biological receptors .

Future Directions

Future research could potentially focus on exploring the biological activities of this compound and developing more efficient synthesis methods . Additionally, further studies could investigate the safety and potential hazards associated with this compound .

properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2/c1-4-31-18-12-17(13-19(32-5-2)21(18)33-6-3)22(30)26-23-27-28-24(35-23)34-15-20(29)25-14-16-10-8-7-9-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOSMQOAJUMMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

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